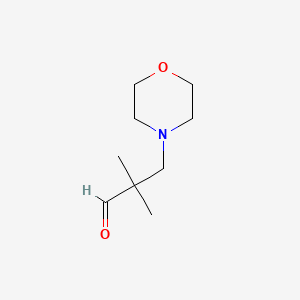

2,2-dimethyl-3-morpholin-4-ylpropanal

Description

The exact mass of the compound 2,2-Dimethyl-3-(morpholin-4-yl)propanal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-3-morpholin-4-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOOZKISXYTWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCOCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389736 | |

| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23588-51-4 | |

| Record name | α,α-Dimethyl-4-morpholinepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23588-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023588514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-dimethyl-3-morpholin-4-ylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-dimethyl-3-morpholin-4-ylpropanal is a chemical compound with the molecular formula C₉H₁₇NO₂. While its specific biological functions and mechanisms of action are not extensively documented in publicly available scientific literature, its structural components, a dimethylated propanal backbone and a morpholine ring, suggest potential for biological activity. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, a plausible synthetic route, and general considerations for its handling and potential research applications. Due to the limited specific data on this compound, this document also explores the broader context of morpholine-containing compounds in drug discovery to offer insights into its potential areas of investigation.

Chemical and Physical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These data are compiled from various chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 23588-51-4 | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₁₇NO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 171.24 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| SMILES | O=C([H])C(C)(C)CN1CCOCC1 | Sigma-Aldrich[1] |

| InChI | 1S/C9H17NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h8H,3-7H2,1-2H3 | Sigma-Aldrich[1] |

| InChI Key | KVOOZKISXYTWCJ-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| MDL Number | MFCD00457348 | Sigma-Aldrich[1] |

| PubChem CID | 3141996 | PubChem |

| Topological Polar Surface Area | 29.5 Ų | PubChem |

| XLogP3-AA | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Complexity | 151 | PubChem |

Synthesis Methodology

Proposed Experimental Protocol: Mannich Reaction

The proposed synthesis of this compound from isobutyraldehyde, formaldehyde, and morpholine is outlined below.

Materials:

-

Isobutyraldehyde

-

Formaldehyde (37% solution in water)

-

Morpholine

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of isobutyraldehyde and morpholine in a suitable solvent such as ethanol or water.

-

Acidification: Cool the mixture in an ice bath and slowly add an equimolar amount of concentrated hydrochloric acid.

-

Addition of Formaldehyde: To the cooled and acidified mixture, add an equimolar amount of a 37% aqueous formaldehyde solution dropwise while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound via the Mannich reaction.

Biological Activity and Potential Signaling Pathways (Hypothetical)

As of this writing, there is no specific information in the public domain regarding the biological activity, mechanism of action, or signaling pathway involvement of this compound. The morpholine moiety is, however, a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.

The presence of the morpholine ring can confer favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability. Morpholine-containing compounds have been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities, among others.

Given the lack of specific data for this compound, any discussion of its potential biological activity is purely speculative. A logical first step in its biological characterization would be to perform a broad in-vitro screening against a panel of common drug targets.

Hypothetical Screening Workflow:

Caption: A hypothetical workflow for the initial biological screening of this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a chemical compound for which detailed biological data is currently lacking in the public domain. This technical guide has provided a summary of its known chemical and physical properties and has proposed a viable synthetic route. The presence of the morpholine moiety suggests that this compound could be of interest for further biological investigation. Future research should focus on its synthesis and purification, followed by a comprehensive biological screening to elucidate any potential pharmacological activity. Subsequent studies could then delve into its mechanism of action and its effects on specific signaling pathways.

References

Technical Guide: 2,2-dimethyl-3-morpholin-4-ylpropanal (CAS 23588-51-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-3-morpholin-4-ylpropanal, with the CAS number 23588-51-4, is a heterocyclic compound incorporating a morpholine ring. The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring desirable physicochemical properties such as improved solubility and metabolic stability to drug candidates. While this specific compound is not extensively documented in publicly available scientific literature regarding its biological activity, its structural motifs suggest potential as a building block in the synthesis of more complex molecules for drug discovery and development. This guide provides a summary of the available technical data and a probable synthetic route.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below. Data has been aggregated from various chemical databases and supplier information.[1][2][3][4][5][6][7]

| Property | Value |

| CAS Number | 23588-51-4 |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2,2-dimethyl-3-morpholinopropanal, 4-Morpholinepropanal, α,α-dimethyl- |

| Physical Form | Solid |

| SMILES | CC(C)(CN1CCOCC1)C=O |

| InChI | InChI=1S/C9H17NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h8H,3-7H2,1-2H3 |

| InChIKey | KVOOZKISXYTWCJ-UHFFFAOYSA-N |

Synthesis

Proposed Synthetic Pathway: Mannich Reaction

The synthesis would involve the condensation of isobutyraldehyde (2-methylpropanal), formaldehyde, and morpholine.[8][9][10]

Experimental Protocol: General Procedure for the Mannich Reaction

Disclaimer: This is a generalized protocol based on the principles of the Mannich reaction and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

Isobutyraldehyde (2-methylpropanal)

-

Formaldehyde (typically as a 37% aqueous solution, formalin)

-

Morpholine

-

Hydrochloric acid (or another suitable acid catalyst)

-

A suitable solvent (e.g., ethanol, water)

-

Sodium hydroxide or other base for neutralization

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Formation of the Iminium Ion: In a reaction vessel, morpholine is reacted with formaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid). This in situ reaction forms the electrophilic Eschenmoser's salt intermediate (a dimethylaminomethyl iminium salt).

-

Enolization of the Aldehyde: Isobutyraldehyde, in the presence of the acid catalyst, will partially exist in its enol form.

-

Nucleophilic Attack: The enol of isobutyraldehyde acts as a nucleophile, attacking the iminium ion.

-

Reaction Quenching and Work-up: The reaction is quenched by the addition of a base (e.g., sodium hydroxide solution) to neutralize the acid catalyst.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent to isolate the product.

-

Purification: The combined organic extracts are washed, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or chromatography.

Caption: Proposed workflow for the synthesis of this compound via a Mannich reaction.

Biological Activity and Potential Applications in Drug Development

Currently, there is a notable lack of publicly available data on the specific biological activities of this compound. While the morpholine moiety is a key feature in many approved drugs and clinical candidates, this particular compound has not been the subject of published pharmacological studies.[11][12][13]

The potential utility of this compound in drug development likely lies in its role as a chemical intermediate. The aldehyde functional group is reactive and can be readily converted into other functionalities, such as alcohols, amines, or carboxylic acids, allowing for the synthesis of a library of derivatives for screening.

Caption: Logical relationship showing the potential of this compound as a scaffold for generating a library of derivatives for biological screening.

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance.[2][14]

-

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of a fume hood, personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties but limited publicly available biological data. Its synthesis is likely achievable through a standard Mannich reaction. For researchers and drug development professionals, the primary value of this compound may be as a versatile chemical intermediate for the synthesis of novel molecules containing the beneficial morpholine scaffold. Further research is required to elucidate any intrinsic biological activity of this compound and to explore the pharmacological properties of its derivatives.

References

- 1. arctomsci.com [arctomsci.com]

- 2. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound DiscoveryCPR 23588-51-4 [sigmaaldrich.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Mannich Reaction [organic-chemistry.org]

- 9. Mannich reaction - Wikipedia [en.wikipedia.org]

- 10. adichemistry.com [adichemistry.com]

- 11. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

In-Depth Technical Guide: Physicochemical Properties of 2,2-dimethyl-3-morpholin-4-ylpropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-3-morpholin-4-ylpropanal is a substituted aldehyde containing a morpholine moiety. The morpholine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and a wide range of biological activities to molecules.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound, drawing from available literature and computational data.

Physicochemical Properties

Table 1: Physicochemical and Computed Properties of this compound [4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | PubChem[4] |

| Molecular Weight | 171.24 g/mol | PubChem[4] |

| CAS Number | 23588-51-4 | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Canonical SMILES | CC(C)(CN1CCOCC1)C=O | PubChem[4] |

| InChI Key | KVOOZKISXYTWCJ-UHFFFAOYSA-N | PubChem[4] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[4] |

| Complexity | 151 | PubChem[4] |

| XLogP3-AA | 0.3 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

Note: The majority of the data in Table 1 is computationally derived and has not been experimentally verified.

Due to the lack of experimental data for the aldehyde, properties of the corresponding alcohol, 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol, and the semicarbazone derivative of the aldehyde are provided for reference.

Table 2: Physicochemical Properties of Related Compounds

| Compound | Property | Value | Source |

| 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol | Molecular Formula | C₉H₁₉NO₂ | ChemSynthesis[5] |

| Molecular Weight | 173.255 g/mol | ChemSynthesis[5] | |

| CAS Number | 39067-47-5 | ChemSynthesis[5] | |

| This compound semicarbazone | Melting Point | 172.5-173.5 °C | J. Am. Chem. Soc. 1951[6] |

| Molecular Formula | C₁₀H₂₀N₄O₂ | J. Am. Chem. Soc. 1951[6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be inferred from the work of Cheney (1951) on the synthesis of the corresponding alcohol, 2,2-dimethyl-3-(4-morpholinyl)-1-propanol.[6][7] The aldehyde is an intermediate in this process, formed via a Mannich reaction.

Reaction Scheme:

Isobutyraldehyde + Formaldehyde + Morpholine → this compound

Detailed Methodology (based on Cheney, 1951): [6]

-

Mannich Reaction: The initial step involves the condensation of isobutyraldehyde, formaldehyde, and morpholine.[8][9] This three-component reaction yields the β-amino aldehyde, this compound. While the 1951 paper does not provide a detailed protocol for the isolation of the aldehyde, it proceeds directly to the next step.[6]

-

Characterization of the Aldehyde Intermediate: The presence of the aldehyde was confirmed by the preparation of its semicarbazone derivative. To a solution of the crude aldehyde, an aqueous solution of semicarbazide hydrochloride and sodium acetate is added. The resulting mixture is heated and then cooled to induce crystallization of the this compound semicarbazone. The derivative can be purified by recrystallization from water.[6]

-

Reduction to the Alcohol (for synthesis of the related alcohol): The crude this compound is then subjected to a crossed Cannizzaro reaction. This is achieved by adding formalin, methanol, and a solution of potassium hydroxide. The reaction mixture is refluxed, and the resulting 2,2-dimethyl-3-(4-morpholinyl)-1-propanol can be isolated and purified by distillation.[6]

Note: Specific yields for the isolated aldehyde are not provided in the reference.[6] Further optimization would be required for the efficient isolation and purification of this compound.

Biological Activity and Signaling Pathways

There is no specific biological activity data available for this compound in the reviewed literature. However, the morpholine moiety is a well-established pharmacophore present in numerous bioactive compounds.[1][2][3]

Derivatives of morpholine have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer: Some morpholine-containing compounds have shown potent cytotoxic effects against various cancer cell lines, such as A549 (lung), MCF-7 (breast), and SW480 (colorectal).[10][11] The proposed mechanisms often involve the inhibition of key signaling pathways like PI3K/Akt/mTOR.[12]

-

Anti-inflammatory: Certain morpholine derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inducible nitric oxide synthase (iNOS).[13]

-

Central Nervous System (CNS) Activity: The morpholine ring can improve the blood-brain barrier permeability of compounds, leading to various CNS activities.[3]

-

Antifungal: Modified morpholine analogs have shown potent antifungal activity against several human pathogenic fungi.[14]

Given the lack of specific data for this compound, a definitive signaling pathway cannot be described. However, based on the activities of other morpholine derivatives, a hypothetical workflow for investigating its biological potential can be proposed.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Caption: Hypothetical signaling pathway potentially targeted by morpholine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Mannich reaction - Wikipedia [en.wikipedia.org]

- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-dimethyl-3-morpholin-4-ylpropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a hypothetical synthetic protocol, and potential biological relevance of 2,2-dimethyl-3-morpholin-4-ylpropanal. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide furnishes a representative, plausible framework for its synthesis and characterization based on established chemical principles.

Core Compound Properties

This compound is a substituted aldehyde featuring a morpholine moiety. Its chemical characteristics are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 23588-51-4 | [1] |

| Canonical SMILES | CC(C)(CN1CCOCC1)C=O | [1] |

| InChI Key | KVOOZKISXYTWCJ-UHFFFAOYSA-N | [1] |

Hypothetical Synthesis and Characterization

The synthesis of this compound can be hypothetically achieved via a Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2][3]

2.1. Experimental Protocol: Synthesis via Mannich Reaction

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

Isobutyraldehyde (2,2-dimethylacetaldehyde)

-

Morpholine

-

Paraformaldehyde

-

Hydrochloric acid (catalyst)

-

Ethanol (solvent)

-

Sodium bicarbonate (for neutralization)

-

Magnesium sulfate (for drying)

-

Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine (1.0 equivalent) and paraformaldehyde (1.1 equivalents) in ethanol.

-

Add a catalytic amount of hydrochloric acid to the mixture.

-

Heat the mixture to reflux for 1-2 hours to facilitate the formation of the Eschenmoser's salt precursor in situ.

-

Cool the reaction mixture to room temperature and then add isobutyraldehyde (1.2 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

2.2. Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.

Logical and Workflow Diagrams

3.1. Molecular Structure Logic

The following diagram illustrates the logical relationship between the compound's name and its constituent parts.

3.2. Experimental Workflow

The diagram below outlines the key steps in the hypothetical synthesis and purification of the target compound.

Potential Biological Relevance and Signaling Pathways

While no specific biological activity has been documented for this compound, morpholine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer activities.[4][5] For illustrative purposes, we can consider a hypothetical scenario where a compound of this class acts as an inhibitor in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

4.1. Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition by a morpholine-containing compound.

This guide provides a foundational understanding of this compound, offering a blend of established data and plausible, scientifically-grounded hypotheses for its synthesis and potential application. Further experimental validation is necessary to confirm these hypothetical protocols and biological activities.

References

- 1. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mannich Reaction | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2-dimethyl-3-morpholin-4-ylpropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of 2,2-dimethyl-3-morpholin-4-ylpropanal. While specific biological activity and signaling pathway data for this compound are not extensively documented in publicly available literature, this guide furnishes a foundational understanding for researchers interested in its further investigation.

Chemical Structure and Properties

This compound is a synthetic organic compound featuring a propanal backbone with two methyl groups at the α-position and a morpholine ring linked via a methylene bridge to the β-position.

Structure:

SMILES String: CC(C)(CN1CCOCC1)C=O[1]

Key Identifiers and Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 23588-51-4 | |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Complexity | 151 | [1] |

Synthesis

The primary synthetic route to this compound is the Mannich reaction . This three-component condensation reaction involves an α-CH acidic compound (isobutyraldehyde), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).[2][3][4][5]

General Experimental Protocol for Mannich Reaction

Materials:

-

Isobutyraldehyde

-

Formaldehyde (formalin solution)

-

Morpholine

-

Suitable solvent (e.g., ethanol, water)

-

Acid catalyst (optional, e.g., HCl)

Procedure (General Outline):

-

Combine morpholine and formaldehyde in the reaction solvent. This step leads to the formation of an iminium ion intermediate.[2][4]

-

Add isobutyraldehyde to the reaction mixture. The enol form of isobutyraldehyde then acts as a nucleophile, attacking the iminium ion.[2][4]

-

The reaction mixture is typically stirred at a controlled temperature for a specified period.

-

Upon completion, the reaction is worked up to isolate and purify the desired product, this compound. This may involve extraction, distillation, and/or chromatography.

Logical Workflow for Synthesis

The synthesis of this compound via the Mannich reaction can be visualized as a logical workflow.

Caption: Synthesis of this compound via Mannich Reaction.

Potential Biological Activity

While no specific biological data for this compound has been identified in the reviewed literature, the morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds. Morpholine derivatives have been reported to exhibit a wide range of activities, including antifungal, antibacterial, and anti-inflammatory properties.

Given the structural alerts, further investigation into the biological profile of this compound is warranted. A logical experimental workflow for preliminary biological screening is proposed below.

Proposed Experimental Workflow for Biological Screening

Caption: Proposed workflow for the biological evaluation of the target compound.

Conclusion

This compound is a readily accessible compound through the robust Mannich reaction. While its specific biological functions remain to be elucidated, its chemical structure, containing the pharmacologically relevant morpholine moiety, suggests potential for bioactivity. The information and proposed experimental workflows provided in this guide offer a solid foundation for researchers to explore the synthetic and potential therapeutic applications of this molecule. Further studies are encouraged to fully characterize its physicochemical properties and to investigate its biological profile in various in vitro and in vivo models.

References

Unveiling the Potential Biological Activity of 2,2-dimethyl-3-morpholin-4-ylpropanal: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: The morpholine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. This whitepaper explores the potential biological activity of the specific morpholine derivative, 2,2-dimethyl-3-morpholin-4-ylpropanal. While direct experimental data for this compound is not publicly available, this document extrapolates potential therapeutic applications and outlines a comprehensive strategy for its biological evaluation. This is achieved by analyzing the established activities of structurally related morpholine-containing compounds. This guide provides hypothetical, yet plausible, experimental designs and data representations to serve as a framework for future research into this promising molecule.

Introduction to the Morpholine Scaffold and this compound

The morpholine ring is a privileged heterocyclic motif in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] Its presence in drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib underscores its versatility and importance. The compound this compound (CAS 23588-51-4) incorporates this key scaffold.[3][4][5][6][7][8][9] While its primary current use appears to be as a chemical intermediate, its structure suggests the potential for a range of biological activities.

Hypothesized Biological Activities

Based on the broad therapeutic applications of morpholine derivatives, we hypothesize that this compound could exhibit activity in the following areas:

-

Anticancer Activity: Morpholine derivatives are known to inhibit various kinases and other proteins involved in cancer cell proliferation and survival.[10][11][12]

-

Anti-inflammatory Activity: The morpholine moiety is present in compounds that modulate inflammatory pathways.

-

Antimicrobial Activity: The structural similarity to known antibacterial and antifungal agents suggests potential efficacy against various pathogens.[13][14]

Proposed Experimental Evaluation Workflow

To investigate the potential biological activities of this compound, a structured experimental workflow is proposed. This workflow would begin with broad-spectrum screening and progressively narrow down to more specific mechanistic studies.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound, illustrating how results would be structured for clear comparison. These values are based on activities observed for other potent morpholine derivatives and serve as a benchmark for potential efficacy.

Table 1: Hypothetical Anticancer Activity

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 5.2 |

| A549 | Lung | 8.9 |

| DU-145 | Prostate | 12.5 |

| HT-29 | Colon | 7.8 |

Table 2: Hypothetical Antimicrobial Activity

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 16 |

| Escherichia coli | Gram-negative bacteria | 32 |

| Candida albicans | Fungi | 64 |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The compound is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium. The cells are treated with a range of concentrations (e.g., 0.1 to 100 µM) for 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved with a solubilization buffer (e.g., DMSO or a detergent solution). The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Potential Signaling Pathway Modulation

Given the prevalence of morpholine-containing compounds as kinase inhibitors, a plausible mechanism of action for the anticancer effects of this compound could be the inhibition of a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Conclusion and Future Directions

While this compound remains an uncharacterized compound in terms of its biological activity, its chemical structure, featuring the valuable morpholine scaffold, strongly suggests a high potential for therapeutic relevance. The proposed experimental framework provides a clear and comprehensive path for future investigation. Initial screening for anticancer, anti-inflammatory, and antimicrobial activities is warranted. Positive hits should be followed by detailed mechanistic studies to identify the molecular targets and signaling pathways involved. Such a systematic approach will be crucial in unlocking the full therapeutic potential of this and other novel morpholine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Page loading... [guidechem.com]

- 7. This compound DiscoveryCPR 23588-51-4 [sigmaaldrich.com]

- 8. labsolu.ca [labsolu.ca]

- 9. pschemicals.com [pschemicals.com]

- 10. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Navigating the Safety Profile of 2,2-dimethyl-3-morpholin-4-ylpropanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of 2,2-dimethyl-3-morpholin-4-ylpropanal (CAS No: 23588-51-4), a morpholine derivative. The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound.

Core Safety & Hazard Information

This compound is identified as a hazardous substance requiring careful handling. The primary hazards associated with this chemical are severe skin corrosion and eye damage, along with the potential for allergic skin reactions.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | [1][2] |

| CAS Number | 23588-51-4 | [1] |

| Physical State | Solid | |

| Solubility | No data available | [3] |

| Boiling Point | No data available | [3][4] |

| Melting Point | No data available | [3][4] |

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction |

Source: PubChem

Precautionary Statements (P-Statements)

The following precautionary statements are recommended for handling this compound to minimize risk.

| Type | P-Statement Code | P-Statement Text |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P264 | Wash hands thoroughly after handling. | |

| P272 | Contaminated work clothing should not be allowed out of the workplace. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/or shower. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P316 | Get emergency medical help immediately. | |

| P333+P317 | If skin irritation or rash occurs: Get medical help. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: PubChem

Experimental Protocols for Hazard Determination

While specific toxicological studies for this compound are not publicly available, the GHS classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are the likely methodologies used to assess the hazards of this compound.

Skin Corrosion/Irritation: OECD Test Guideline 404

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: The test is typically conducted on a single albino rabbit.

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is typically up to 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored based on a standardized grading system. Corrosive effects are identified by irreversible tissue damage.

Serious Eye Damage/Eye Irritation: OECD Test Guideline 405

This test evaluates the potential of a substance to cause serious eye damage or irritation.

-

Animal Model: The study is usually performed on a single albino rabbit.

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Reversibility: The reversibility of any observed effects is also assessed over a period of up to 21 days.

Skin Sensitization: OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

-

Principle: The assay is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.

-

Animal Model: The test is conducted in mice.

-

Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

-

Measurement of Proliferation: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The mice are euthanized a few hours later, and the draining auricular lymph nodes are excised.

-

Stimulation Index: The proliferation of lymphocytes is measured by the incorporation of the radiolabel. A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to that in the vehicle control group. A substance is classified as a skin sensitizer if the SI is 3 or greater.

Hazard Assessment Workflow

The following diagram illustrates a general workflow for the hazard assessment of a chemical substance, leading to its GHS classification.

Signaling Pathways

There is currently no publicly available information regarding the interaction of this compound with any specific biological signaling pathways. Its documented hazards are primarily related to its corrosive and sensitizing properties upon direct contact.

Conclusion

This compound is a chemical that presents significant hazards, including severe skin and eye damage, and the potential for skin sensitization. All handling of this compound should be conducted with appropriate personal protective equipment and in a well-ventilated area. The information provided in this guide is intended to support risk assessment and promote safe laboratory practices. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before using this chemical.

References

The Ascendance of Morpholine-Based Aldehydes: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a privileged scaffold in medicinal chemistry, has been instrumental in the development of numerous therapeutic agents. When combined with an aldehyde functional group, this heterocyclic motif gives rise to a class of compounds with unique reactivity and significant potential in drug discovery and organic synthesis. This technical guide provides a comprehensive overview of the discovery and history of morpholine-based aldehydes, detailing their synthesis, chemical properties, and burgeoning applications. We present a curated collection of quantitative data on their biological activities and reaction efficiencies, alongside detailed experimental protocols for their preparation. Furthermore, this guide visualizes key synthetic workflows and the critical signaling pathways modulated by morpholine-containing compounds, offering a valuable resource for researchers and professionals in the field.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The six-membered heterocyclic compound, morpholine, was first synthesized in the late 19th century by German chemist Ludwig Knorr, who initially and incorrectly believed it to be a structural component of morphine, hence its name.[1][2] Morpholine is an organic chemical compound with the formula O(CH₂)₂NH, featuring both an amine and an ether functional group.[3] This unique structure imparts a range of desirable physicochemical properties, including water solubility and the ability to act as a base.[3]

In medicinal chemistry, the morpholine moiety is considered a "privileged structure" due to its frequent appearance in bioactive compounds with diverse therapeutic applications.[4][5] Its incorporation into a drug candidate can enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[4][6] The morpholine ring can serve as a key interacting element with biological targets, act as a scaffold to orient other functional groups, or fine-tune the overall pharmacokinetic/pharmacodynamic (PK/PD) profile of a molecule.[7][8]

This guide focuses on a specific and highly versatile class of morpholine derivatives: morpholine-based aldehydes . These compounds, which feature an aldehyde group directly or indirectly attached to the morpholine ring, have emerged as important intermediates in organic synthesis and as pharmacophores in their own right.

Discovery and History

The industrial production of morpholine began in the 1930s, primarily through the dehydration of diethanolamine with sulfuric acid.[3][9] This made the morpholine scaffold readily available for chemical exploration. One of the simplest and most well-known morpholine-based aldehydes is N-formylmorpholine , also known as morpholine-4-carbaldehyde.[10][11] While the exact date of its first synthesis is not well-documented in readily available literature, its utility as a formylating agent and a high-boiling point polar aprotic solvent has been recognized for many decades in organic synthesis.[10][11][12]

The development of morpholine-based aldehydes has largely been driven by their utility in constructing more complex molecules. The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations. This has made morpholine-based aldehydes valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[10]

Synthesis of Morpholine-Based Aldehydes

A variety of synthetic routes to morpholine-based aldehydes have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

Synthesis of N-Formylmorpholine (Morpholine-4-carbaldehyde)

The most common laboratory and industrial synthesis of N-formylmorpholine involves the direct formylation of morpholine with formic acid.

Experimental Protocol: Synthesis of N-formylmorpholine

-

Materials: Morpholine, formic acid.

-

Procedure: To a stirred solution of morpholine, formic acid is added dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the mixture is heated to drive the reaction to completion and to remove the water formed as a byproduct, often through distillation. The crude N-formylmorpholine is then purified by vacuum distillation.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures, and in some protocols, a two-step process involving an initial adiabatic reaction followed by reactive distillation is employed to achieve high yields and purity.

Synthesis of C-Substituted Morpholines from Aldehydes

Aldehydes are also key starting materials for the synthesis of more complex morpholines with substitution on the carbon atoms of the ring.

Experimental Protocol: Three-Component Synthesis of Highly Substituted Morpholines

-

Materials: Amino alcohols, aldehydes, and diazomalonates, copper catalyst.

-

Procedure: A mixture of the amino alcohol, aldehyde, and diazomalonate is heated in the presence of a copper catalyst in a suitable solvent (e.g., toluene). The reaction proceeds via a multicomponent pathway to afford the highly substituted morpholine. The product is then isolated and purified using column chromatography.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 70-90°C).

The following diagram illustrates a generalized workflow for the synthesis and purification of a morpholine derivative.

Applications of Morpholine-Based Aldehydes

In Organic Synthesis

N-formylmorpholine is a versatile reagent in organic synthesis. Its high boiling point and polarity make it an excellent solvent for a variety of reactions.[12] It is also widely used as a formylating agent to introduce an aldehyde group into a molecule.

In Drug Discovery and Development

The morpholine ring is a key component of many approved drugs. While specific drugs that are themselves morpholine-based aldehydes are less common, the aldehyde functionality is often a crucial intermediate in the synthesis of more complex morpholine-containing pharmaceuticals. These drugs target a wide range of diseases, from cancer to neurodegenerative disorders.

Table 1: Selected Marketed Drugs Containing a Morpholine Moiety

| Drug Name | Therapeutic Class | Key Pharmacokinetic Parameters |

| Gefitinib | Anticancer (EGFR inhibitor) | Oral bioavailability: ~60%, Tmax: 3-7 hours, Half-life: ~41 hours |

| Linezolid | Antibiotic | Oral bioavailability: ~100%, Tmax: 1-2 hours, Half-life: ~5 hours |

| Reboxetine | Antidepressant (NRI) | Oral bioavailability: >60%, Tmax: ~2 hours, Half-life: ~13 hours |

| Aprepitant | Antiemetic (NK1 antagonist) | Oral bioavailability: ~60-65%, Tmax: ~4 hours, Half-life: ~9-13 hours |

Data compiled from various sources.

Biological Activity and Signaling Pathways

Morpholine-containing compounds have been shown to modulate the activity of several key signaling pathways implicated in human diseases.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13][14] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[15][16] Numerous morpholine-containing compounds have been developed as inhibitors of PI3K and/or mTOR.[7][8]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by morpholine-containing drugs.

Modulation of Neurological Targets

Morpholine-based compounds have also shown significant promise in the treatment of neurodegenerative diseases. They have been found to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO).[17][18] Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, which is beneficial in conditions like Alzheimer's disease.

Table 2: Inhibitory Activity of Selected Morpholine Derivatives against Neurological Targets

| Compound ID | Target | IC₅₀ (µM) | Reference |

| 11g | AChE | 1.94 ± 0.13 | [18] |

| 11g | BChE | 28.37 ± 1.85 | [18] |

| 43e | AChE | 6.1 ± 0.0048 | [17] |

| Morpholine-based chalcone | MAO-B | as low as 0.030 | [17] |

IC₅₀ values represent the concentration of the compound required to inhibit the activity of the target enzyme by 50%.

Future Perspectives

The versatility of the morpholine ring, coupled with the reactivity of the aldehyde group, ensures that morpholine-based aldehydes will continue to be a fertile ground for discovery. Future research is likely to focus on:

-

Development of novel synthetic methodologies: The creation of more efficient and stereoselective methods for the synthesis of complex morpholine-based aldehydes will open up new avenues for drug discovery.

-

Exploration of new biological targets: As our understanding of disease pathology grows, new biological targets will be identified, and morpholine-based aldehydes will undoubtedly be explored as potential modulators of these targets.

-

Application in targeted drug delivery: The physicochemical properties of the morpholine ring could be leveraged in the design of drug delivery systems that can target specific tissues or cells.

Conclusion

Morpholine-based aldehydes represent a fascinating and highly valuable class of compounds. From their historical roots in the early days of organic synthesis to their current position at the forefront of medicinal chemistry, these molecules have demonstrated their immense potential. This technical guide has provided a comprehensive overview of their discovery, synthesis, and applications, with a focus on providing practical and actionable information for researchers and drug development professionals. The continued exploration of morpholine-based aldehydes is poised to yield new and innovative solutions to some of the most pressing challenges in medicine and science.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. N-Formylmorpholine - Wikipedia [en.wikipedia.org]

- 12. chemimpex.com [chemimpex.com]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2,2-dimethyl-3-morpholin-4-ylpropanal: A Compound Awaiting Scientific Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-3-morpholin-4-ylpropanal, a heterocyclic compound with the chemical formula C9H17NO2, presents a notable gap in the scientific literature.[1][2] Despite its commercial availability and well-defined chemical structure, a comprehensive review reveals a significant absence of published research into its synthesis, biological activities, and potential therapeutic applications. This technical guide serves to consolidate the currently available physicochemical and safety data for this compound, highlighting the untapped potential for future research and development.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical databases and supplier specifications. This information is crucial for any initial handling, storage, and experimental design involving this compound.

| Property | Value | Source(s) |

| Molecular Formula | C9H17NO2 | [1][2] |

| Molecular Weight | 171.24 g/mol | [1][2] |

| CAS Number | 23588-51-4 | [1][3] |

| IUPAC Name | This compound | [1][4] |

| Canonical SMILES | CC(C)(C=O)CN1CCOCC1 | [4] |

| InChI | InChI=1S/C9H17NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h8H,3-7H2,1-2H3 | [4] |

| Physical Form | Solid | [2] |

| Purity | ≥95% - 97% | [5][6] |

| Relative Density | 0.997 | [4] |

| Storage | Room temperature | [5] |

| Shelf Life | 730 days | [7] |

Chemical Structure

The molecular structure of this compound, characterized by a morpholine ring attached to a propanal moiety with two methyl groups at the alpha position, is a key determinant of its potential chemical reactivity and biological interactions.

Caption: Chemical structure of this compound.

Safety and Handling

According to the available safety data, this compound is classified as a hazardous substance.[1][8] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[8]

| Hazard Statement | GHS Classification | Source(s) |

| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1C | [1][4][8] |

| H317: May cause an allergic skin reaction | Skin Sensitization, Category 1B | [1][4][8] |

| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 | [1] |

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[8]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

The Knowledge Gap: A Call for Research

A thorough search of scientific databases and patent literature reveals a significant void in the understanding of this compound. There is a notable lack of published studies detailing:

-

Synthesis Protocols: While the compound is commercially available, detailed and optimized laboratory synthesis methods are not described in the public domain.

-

Biological Activity: There is no available data on the pharmacological or biological effects of this compound. Its potential as a therapeutic agent, a biological probe, or a building block for more complex molecules remains unexplored.

-

Mechanism of Action: Without any biological data, the mechanism of action of this compound is entirely unknown.

-

Experimental Data: No quantitative biological data, such as IC50, EC50, or binding affinities, have been reported.

Future Directions and Opportunities

The absence of research on this compound presents a unique opportunity for discovery and innovation in medicinal chemistry and drug development. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The presence of a reactive aldehyde group and the steric hindrance provided by the gem-dimethyl groups could lead to interesting and selective biological activities.

Potential avenues for future research include:

-

Development of Novel Synthesis Routes: Establishing efficient and scalable synthesis protocols would be the first step to enable further investigation.

-

Screening for Biological Activity: The compound could be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.

-

Lead Optimization: Should any promising biological activity be identified, the structure of this compound offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound DiscoveryCPR 23588-51-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. calpaclab.com [calpaclab.com]

- 6. arctomsci.com [arctomsci.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Page loading... [guidechem.com]

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unassuming structure belies a powerful combination of physicochemical and biological properties that medicinal chemists leverage to overcome complex challenges in drug design. This guide provides an in-depth analysis of the morpholine moiety, moving beyond a simple catalog of its occurrences to a functional explanation of its roles. We will explore the fundamental properties that make morpholine so valuable, dissect its multifaceted contributions to drug efficacy and pharmacokinetics, and examine its application across diverse therapeutic areas through case studies of approved drugs. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the strategic application of this versatile scaffold.

The Fundamental Chemistry of a Privileged Scaffold

Morpholine, or tetrahydro-1,4-oxazine, is a saturated heterocycle containing both an amine and an ether functional group.[3][5] This unique combination imparts a suite of advantageous properties that are instrumental in drug design.

Physicochemical Properties: The Source of Versatility

The utility of the morpholine scaffold stems from a finely tuned set of physicochemical characteristics:

-

Balanced Basicity (pKa): The nitrogen atom in the morpholine ring exhibits weak basicity, with a pKa value typically around 8.7.[6] This is a critical feature. Unlike more strongly basic amines (e.g., piperazine), the morpholine nitrogen is less likely to be fully protonated at physiological pH. This reduced basicity minimizes potential off-target interactions with aminergic GPCRs and ion channels, thereby reducing toxicity, while still allowing for salt formation to improve solubility when needed.

-

Amphiphilic Nature: The scaffold masterfully balances hydrophilicity and lipophilicity.[7][8] The oxygen atom acts as a hydrogen bond acceptor, enhancing aqueous solubility and allowing for key interactions with biological targets.[8][9] Simultaneously, the hydrocarbon backbone provides sufficient lipophilic character to facilitate membrane permeability, including penetration of the blood-brain barrier (BBB).[7][10][11]

-

Conformational Stability and Flexibility: Morpholine predominantly adopts a stable chair conformation.[7][8] This provides a reliable and predictable three-dimensional scaffold from which to project substituents towards their binding targets. Its inherent flexibility allows it to serve as a versatile linker, orienting pharmacophoric elements in the correct spatial arrangement for optimal target engagement.[7][11]

-

Metabolic Resistance: The morpholine ring is generally stable to metabolic degradation, particularly oxidation.[1][6] Incorporating this moiety can protect adjacent functional groups and improve the overall metabolic stability and half-life of a drug candidate, leading to an enhanced pharmacokinetic profile.[7][11]

The Three-Fold Role of Morpholine in Drug Design

The decision to incorporate a morpholine scaffold into a drug candidate is driven by its ability to serve one or more distinct functions. These roles are not mutually exclusive and often work in concert to produce a superior molecule. In active compounds, morpholine is strategically employed to: (1) enhance potency through direct molecular interactions, (2) act as a scaffold to correctly position other functional groups, and (3) modulate pharmacokinetic and pharmacodynamic (PK/PD) properties.[7][8][10][11][12]

Role 1: Enhancing Potency as an Interacting Element

The morpholine ring is frequently an integral component of a drug's pharmacophore, participating directly in binding to the biological target.[1][2] The ring's oxygen atom can act as a crucial hydrogen bond acceptor, forming strong interactions with amino acid residues (like lysine or asparagine) in an enzyme's active site.[8][13] This is particularly evident in many kinase inhibitors, where this hydrogen bond provides a key anchoring point.[14] Furthermore, the relatively electron-deficient ring can engage in favorable hydrophobic interactions with the target protein.[8]

Role 2: A Versatile Scaffold for Optimal Positioning

The stable chair conformation of the morpholine ring makes it an excellent scaffold for orienting substituents in three-dimensional space.[7][8] Medicinal chemists use the morpholine core as a central hub, attaching other pharmacophoric groups to its nitrogen or carbon atoms. This allows for precise control over the geometry of the molecule, ensuring that the critical binding elements are presented to the target receptor or enzyme with the ideal orientation to maximize affinity and potency.

Role 3: A Powerful Modulator of PK/PD Properties

Perhaps the most common and impactful use of the morpholine scaffold is to improve a molecule's "drug-likeness."[1] Its incorporation is a well-established strategy to enhance pharmacokinetic properties:

-

Solubility and Permeability: The balanced amphiphilic nature of morpholine is key to achieving the delicate balance required for oral bioavailability—sufficient aqueous solubility to dissolve in the gut, and sufficient lipophilicity to cross cell membranes.[6] This property is especially critical for drugs targeting the central nervous system (CNS), where the morpholine moiety is frequently used to improve penetration across the blood-brain barrier.[7][10][11]

-

Bioavailability and Metabolic Stability: By improving solubility and resisting metabolic breakdown, the morpholine ring contributes to higher bioavailability and a longer duration of action.[1][7] It is often used to replace more metabolically labile groups, leading to a more robust and effective drug.[15][16]

Therapeutic Applications: Morpholine in Action

The versatility of the morpholine scaffold is reflected in the wide range of approved drugs that contain this moiety. From oncology to infectious diseases and CNS disorders, morpholine has proven its value time and again.

Oncology: A Staple in Kinase Inhibitors

The morpholine ring is a dominant feature in modern oncology, particularly in the design of kinase inhibitors that target signaling pathways like PI3K/Akt/mTOR.[17]

-

Case Study: Gefitinib (Iressa): Gefitinib is an EGFR kinase inhibitor used to treat non-small cell lung cancer. The morpholine group on its quinazoline core serves a dual purpose. Primarily, it acts as a PK/PD modulator, with the basic nitrogen significantly enhancing the aqueous solubility of the molecule, which is critical for oral administration.[18] This strategic placement of the morpholine ring solved a key developability challenge.

Central Nervous System (CNS): Enabling Blood-Brain Barrier Penetration

Designing drugs for the CNS is notoriously difficult due to the stringent requirements for crossing the BBB. The physicochemical properties of morpholine make it an ideal scaffold for this purpose.[7][8][19]

-

Case Study: Reboxetine (Edronax): Reboxetine is a norepinephrine reuptake inhibitor used as an antidepressant. The molecule contains two morpholine rings. Here, the morpholines are critical for achieving the precise balance of lipophilicity and hydrogen bonding capability needed to effectively cross the BBB while maintaining affinity for the norepinephrine transporter.[7] Approved CNS drugs like Doxapram, Phendimetrazine, and Aprepitant also feature the morpholine scaffold.[7]

Infectious Diseases: A Core Component of Novel Antibiotics

-

Case Study: Linezolid (Zyvox): Linezolid, an oxazolidinone antibiotic, is used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. The morpholine ring in Linezolid is crucial for its activity and safety profile.[20] It contributes to the overall shape and electronic properties of the molecule, allowing it to bind to the bacterial ribosome and inhibit protein synthesis. Furthermore, the fluorine atom attached to the phenyl ring adjacent to the morpholine is important for both potency and in vivo efficacy.[21]

Table 1: Selected FDA-Approved Drugs Featuring the Morpholine Scaffold

| Drug Name | Therapeutic Class | Primary Role of Morpholine Scaffold |

| Gefitinib | Anticancer (EGFR Inhibitor) | PK/PD Modulator (Enhances Solubility) |

| Erlotinib | Anticancer (EGFR Inhibitor) | PK/PD Modulator (Enhances Solubility) |

| Aprepitant | Antiemetic (NK1 Antagonist) | CNS Penetration, Scaffold |

| Reboxetine | Antidepressant (NRI) | CNS Penetration, Scaffold |

| Linezolid | Antibiotic | Pharmacophore, PK/PD Modulator |

| Rivaroxaban | Anticoagulant (Factor Xa Inhibitor) | Pharmacophore, PK/PD Modulator |

| Sofosbuvir | Antiviral (HCV Polymerase Inhibitor) | Scaffold (as part of a phosphoramidate prodrug) |

Synthetic Methodologies and Bioisosteric Considerations

The widespread use of morpholine is also due to its synthetic accessibility.[1][22]

Representative Synthetic Protocol: N-Arylation of Morpholine

A common transformation in medicinal chemistry involves coupling the morpholine nitrogen to an aromatic or heteroaromatic system. The Buchwald-Hartwig amination is a robust and widely used method for this purpose.

Objective: To synthesize 4-phenylmorpholine from morpholine and bromobenzene.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand such as Xantphos (2 mol%), and Sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add bromobenzene (1.0 equivalent) and morpholine (1.2 equivalents) to the flask via syringe.

-

Solvent: Add anhydrous toluene as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-